molecular formula C17H19N B2729326 1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 2288708-68-7

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2729326
CAS No.: 2288708-68-7
M. Wt: 237.346
InChI Key: UWIPZZXJTUWMAC-UHFFFAOYSA-N
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Description

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C17H19N It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroquinoline
  • 1-Ethyl-1,2,3,4-tetrahydroquinoline
  • 7-Phenyl-1,2,3,4-tetrahydroquinoline

Uniqueness

1-Ethyl-7-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both an ethyl group and a phenyl group on the tetrahydroquinoline core. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique substitution pattern also influences its reactivity and interaction with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

1-ethyl-7-phenyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-18-12-6-9-15-10-11-16(13-17(15)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPZZXJTUWMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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